molecular formula C16H17N5O2S B2478778 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide CAS No. 1226435-37-5

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide

Cat. No. B2478778
CAS RN: 1226435-37-5
M. Wt: 343.41
InChI Key: WUWDQDXEXNWGQA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzimidazole, an oxadiazole, and an acetamide group. These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole, oxadiazole, and acetamide groups. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of benzimidazole and oxadiazole, exploring their significant antimicrobial activities. For example, derivatives have been shown to exhibit potent antibacterial activity against various bacterial strains. These compounds were synthesized using specific reactions and were characterized using various analytical techniques, underscoring their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another study focused on benzimidazole–oxadiazole hybrid molecules, which demonstrated promising antimicrobial properties, including potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Shruthi et al., 2016).

Corrosion Inhibition

The compound has also been investigated for its role in corrosion inhibition. One study assessed the corrosion inhibition ability of oxadiazole derivatives towards mild steel in sulfuric acid, indicating that these compounds form a protective layer on the metal surface, thereby preventing corrosion. This highlights the potential of these compounds in protecting industrial materials against corrosion (Ammal, Prajila, & Joseph, 2018).

Anticancer Activity

Research into the anticancer properties of benzimidazole derivatives has shown promising results. One study synthesized novel benzimidazole-thiazole derivatives and evaluated their cytotoxic activity against different cancer cell lines, demonstrating significant anticancer potential (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Chemical Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, providing insights into their chemical properties and potential applications. These studies involve various synthesis methods, characterization techniques, and evaluation of biological activities, contributing to a deeper understanding of the compound's applications in scientific research (Janda, 2001).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzimidazole derivatives have been shown to have antimicrobial activity, potentially through interaction with bacterial proteins .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through toxicity studies. It’s important to handle all new compounds with care until their safety profiles are well understood .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for improved activity and safety .

properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-14(17-10-5-6-10)9-24-16-21-20-15(23-16)8-7-13-18-11-3-1-2-4-12(11)19-13/h1-4,10H,5-9H2,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDQDXEXNWGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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